NH2-Noda-GA

Description

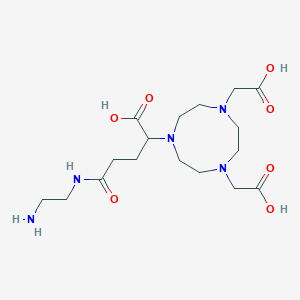

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-(2-aminoethylamino)-2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N5O7/c18-3-4-19-14(23)2-1-13(17(28)29)22-9-7-20(11-15(24)25)5-6-21(8-10-22)12-16(26)27/h13H,1-12,18H2,(H,19,23)(H,24,25)(H,26,27)(H,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPTWBYXQVMEMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN1CC(=O)O)C(CCC(=O)NCCN)C(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801121629 | |

| Record name | α1-[3-[(2-Aminoethyl)amino]-3-oxopropyl]hexahydro-1H-1,4,7-triazonine-1,4,7-triacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801121629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630114-57-6 | |

| Record name | α1-[3-[(2-Aminoethyl)amino]-3-oxopropyl]hexahydro-1H-1,4,7-triazonine-1,4,7-triacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1630114-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α1-[3-[(2-Aminoethyl)amino]-3-oxopropyl]hexahydro-1H-1,4,7-triazonine-1,4,7-triacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801121629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to NH2-Noda-GA: A Bifunctional Chelator for Radiopharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional chelator NH2-Noda-GA, its chemical properties, and its application in the development of radiopharmaceuticals. The information is curated to assist researchers and professionals in drug development in understanding and utilizing this versatile molecule.

Core Chemical Structure and Properties of this compound

This compound, with the IUPAC name 5-(2-aminoethylamino)-2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-oxopentanoic acid, is a bifunctional chelator designed for stable incorporation of radiometals into biomolecules.[1] Its structure features a 1,4,7-triazacyclononane-1,4-diacetic acid (NODA) core, which provides a high-affinity coordination site for various trivalent metal ions, linked to a glutamic acid (GA) derivative that presents a terminal primary amine (NH2) for bioconjugation.

The key components of the this compound structure are:

-

NODA (1,4,7-triazacyclononane-diacetic acid) Macrocycle: This cyclic backbone forms a stable complex with radiometals.

-

Glutamic Acid (GA) Spacer: This linker enhances the solubility and pharmacokinetic properties of the resulting radiopharmaceutical.

-

Terminal Amine (NH2) Group: This functional group provides a reactive handle for covalent attachment to targeting biomolecules such as peptides, antibodies, and small molecules.

| Property | Value |

| Molecular Formula | C17H31N5O7 |

| IUPAC Name | 5-(2-aminoethylamino)-2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-oxopentanoic acid |

| CAS Number | 1630114-57-6 |

| Molecular Weight | 417.46 g/mol |

| SMILES | C1CN(CCN(CCN1CC(=O)O)C(CCC(=O)NCCN)C(=O)O)CC(=O)O |

Below is a 2D representation of the this compound chemical structure.

Caption: 2D Chemical Structure of this compound.

Experimental Protocols

Radiolabeling with Gallium-68 (⁶⁸Ga)

This protocol describes a general method for the radiolabeling of this compound conjugated peptides with ⁶⁸Ga.

Materials:

-

This compound conjugated peptide

-

⁶⁸Ge/⁶⁸Ga generator eluate (in 0.1 M HCl)

-

Sodium acetate buffer (1 M, pH 4.5)

-

Sterile water for injection

-

C18 Sep-Pak cartridge

-

Ethanol

-

Saline

-

Heating block or water bath

-

Radio-TLC or HPLC system for quality control

Procedure:

-

Preparation of Reaction Mixture:

-

In a sterile vial, add a specific amount of the this compound conjugated peptide (typically 5-20 µg).

-

Add sodium acetate buffer to adjust the pH of the final reaction mixture to 4.0-4.5.

-

Add the ⁶⁸Ga eluate (typically 1-2 mL, containing 100-500 MBq).

-

-

Incubation:

-

Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for 5-10 minutes. Some conjugates may label efficiently at room temperature.

-

-

Purification (Optional but Recommended):

-

Condition a C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).

-

Load the reaction mixture onto the cartridge.

-

Wash the cartridge with sterile water (10 mL) to remove unreacted ⁶⁸Ga.

-

Elute the ⁶⁸Ga-labeled peptide with a small volume of ethanol/water mixture (e.g., 1 mL of 50% ethanol).

-

Dilute the final product with saline for injection.

-

-

Quality Control:

-

Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC. The RCP should typically be >95%.

-

Bioconjugation to Peptides and Antibodies

This protocol outlines a general method for conjugating the primary amine of this compound to a targeting biomolecule.

Materials:

-

This compound

-

Targeting peptide or antibody with a reactive group (e.g., activated carboxylic acid)

-

Coupling agents (e.g., HATU, HOBt, or EDC/NHS)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable organic solvent

-

Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

HPLC system for purification

Procedure:

-

Activation of the Biomolecule (if necessary):

-

If the biomolecule has a carboxylic acid group, it needs to be activated. Dissolve the biomolecule and coupling agents (e.g., EDC and NHS) in an appropriate solvent.

-

-

Conjugation Reaction:

-

Dissolve this compound in DMF.

-

Add the activated biomolecule solution to the this compound solution.

-

Add DIPEA to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for several hours to overnight.

-

-

Purification:

-

Purify the resulting conjugate by preparative HPLC to remove unreacted starting materials and byproducts.

-

-

Characterization:

-

Confirm the identity and purity of the final conjugate using analytical HPLC and mass spectrometry.

-

Quantitative Data

Biodistribution of ⁶⁸Ga-labeled NODAGA-RGD in Tumor-Bearing Mice

The following table summarizes the biodistribution of a ⁶⁸Ga-labeled RGD peptide conjugate with NODAGA in mice bearing tumor xenografts. The data is presented as the percentage of injected dose per gram of tissue (%ID/g) at different time points post-injection.

| Organ | 60 min (%ID/g ± SD) | 120 min (%ID/g ± SD) |

| Blood | 0.25 ± 0.03 | 0.15 ± 0.02 |

| Heart | 0.18 ± 0.02 | 0.11 ± 0.01 |

| Lung | 0.45 ± 0.05 | 0.28 ± 0.03 |

| Liver | 0.85 ± 0.10 | 0.65 ± 0.08 |

| Spleen | 0.15 ± 0.02 | 0.10 ± 0.01 |

| Kidneys | 3.50 ± 0.40 | 2.80 ± 0.35 |

| Muscle | 0.12 ± 0.02 | 0.08 ± 0.01 |

| Tumor | 2.50 ± 0.30 | 2.20 ± 0.25 |

Data adapted from preclinical studies.

Comparison of Tumor Uptake for ⁶⁴Cu-labeled DOTA and NODAGA Immunoconjugates

This table compares the tumor uptake of a monoclonal antibody (mAb7) conjugated with either DOTA or NODAGA and labeled with ⁶⁴Cu in a prostate cancer xenograft model.

| Radioimmunoconjugate | Tumor Uptake at 24 hr (%ID/g ± SD) |

| ⁶⁴Cu-DOTA-mAb7 | 13.44 ± 1.21 |

| ⁶⁴Cu-NODAGA-mAb7 | 13.24 ± 4.86 |

These results indicate that NODAGA provides comparable tumor uptake to the well-established chelator DOTA for this particular antibody.[2]

Workflow Visualization

The following diagram illustrates the general workflow for the development and application of a radiopharmaceutical using this compound.

Caption: Workflow for Radiopharmaceutical Development with this compound.

References

The Core of Radiopharmaceutical Design: A Technical Guide to the NH2-Noda-GA Chelator

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of nuclear medicine and molecular imaging, the choice of a chelator is paramount to the successful development of targeted radiopharmaceuticals. The NH2-Noda-GA chelator has emerged as a versatile and powerful tool for the stable complexation of radiometals, particularly for Positron Emission Tomography (PET) imaging. This technical guide provides an in-depth exploration of the this compound chelator, offering a comprehensive overview of its properties, detailed experimental protocols for its use, and a summary of key performance data to inform its application in research and drug development.

Introduction to this compound: A Bifunctional Chelator for Targeted Radiopharmaceuticals

This compound, with the chemical name 5-(2-aminoethylamino)-2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-oxopentanoic acid, is a bifunctional chelator designed for the stable chelation of radiometals and their conjugation to biomolecules.[1] Its structure features a 1,4,7-triazacyclononane-1,4-diacetic acid (NODA) core, which forms a highly stable complex with various radiometals, and a glutamic acid (GA) backbone that presents a primary amine (-NH2) functional group. This terminal amine serves as a reactive handle for covalent attachment to targeting vectors such as peptides and antibodies.[2]

The NODA macrocycle is particularly well-suited for smaller metal ions like Gallium-68 (⁶⁸Ga), offering high thermodynamic stability.[2] The incorporation of the glutamic acid spacer and the terminal amine allows for flexible and efficient bioconjugation without significantly compromising the chelating properties of the NODA moiety.[2]

Chemical Properties of this compound:

| Property | Value |

| Chemical Formula | C17H31N5O7 |

| Molecular Weight | 417.46 g/mol [3] |

| CAS Number | 1630114-57-6[1] |

| Appearance | White Powder[3] |

| Reactivity | The primary amine is reactive towards activated esters and other electrophilic reagents.[3] |

Bioconjugation with this compound: A Step-by-Step Protocol

The primary amine of this compound allows for its covalent attachment to biomolecules, most commonly through the formation of a stable amide bond. A widely used method involves the activation of a carboxyl group on the target biomolecule (e.g., on aspartic or glutamic acid residues, or at the C-terminus) using carbodiimide chemistry, followed by reaction with the amine of this compound.

Experimental Protocol: EDC/NHS-Mediated Conjugation of a Peptide to this compound

This protocol outlines a general procedure for the conjugation of a peptide (or other carboxyl-containing biomolecule) to this compound. Optimization of molar ratios and reaction conditions may be necessary for specific applications.

Materials:

-

Peptide with an available carboxyl group

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

-

Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Glycine or Tris buffer, pH 7.5

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))

Procedure:

-

Peptide Preparation: Dissolve the peptide in Activation Buffer to a final concentration of 1-5 mg/mL.

-

Activation of Peptide:

-

Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.

-

Add a 5 to 10-fold molar excess of EDC and NHS to the peptide solution.

-

Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

-

-

Conjugation Reaction:

-

Dissolve this compound in Coupling Buffer.

-

Add a 10 to 20-fold molar excess of this compound to the activated peptide solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching: Add the Quenching Solution to a final concentration of 100 mM to stop the reaction and cap any unreacted NHS-esters. Incubate for 15-30 minutes.

-

Purification: Purify the peptide-NH2-Noda-GA conjugate from excess reactants using SEC or RP-HPLC. The choice of method will depend on the properties of the conjugate.

-

Characterization: Confirm the successful conjugation and determine the purity of the final product using techniques such as Mass Spectrometry and HPLC.

Diagram of the Bioconjugation Workflow:

Caption: Workflow for EDC/NHS-mediated bioconjugation.

Radiolabeling with this compound Conjugates

This compound conjugates can be efficiently radiolabeled with various radiometals, most notably ⁶⁸Ga and ⁶⁴Cu, under mild conditions.

Experimental Protocol: ⁶⁸Ga Radiolabeling

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

Peptide-Noda-GA conjugate

-

Reaction Buffer: 0.1 M Sodium Acetate or HEPES buffer, pH 4.0-4.5

-

Purification cartridge (e.g., C18 Sep-Pak)

-

Ethanol

-

Saline for injection

Procedure:

-

Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

-

Radiolabeling Reaction:

-

Add the ⁶⁸Ga eluate to a reaction vial containing the Peptide-Noda-GA conjugate (typically 5-20 µg) dissolved in the Reaction Buffer.

-

Ensure the final pH of the reaction mixture is between 4.0 and 4.5.

-

Incubate at room temperature (21-25°C) for 5-10 minutes or at a slightly elevated temperature (e.g., 60-95°C) for a shorter duration if required, although room temperature is often sufficient for NODAGA.

-

-

Quality Control: Determine the radiochemical purity (RCP) of the [⁶⁸Ga]Ga-Peptide-Noda-GA using radio-TLC or radio-HPLC.

-

Purification (if necessary): If the RCP is below the desired threshold (typically >95%), purify the radiolabeled conjugate using a C18 Sep-Pak cartridge.

-

Condition the cartridge with ethanol followed by water.

-

Load the reaction mixture onto the cartridge.

-

Wash with water to remove unchelated ⁶⁸Ga.

-

Elute the final product with ethanol/saline.

-

-

Final Formulation: Formulate the purified product in a physiologically compatible buffer for in vitro or in vivo studies.

Experimental Protocol: ⁶⁴Cu Radiolabeling

Materials:

-

[⁶⁴Cu]CuCl₂ solution

-

Antibody-Noda-GA conjugate

-

Reaction Buffer: 0.1 M Sodium Acetate or Ammonium Acetate buffer, pH 5.5-6.5

-

Purification system (e.g., Size-Exclusion Chromatography)

Procedure:

-

Radiolabeling Reaction:

-

Add the [⁶⁴Cu]CuCl₂ solution to the Antibody-Noda-GA conjugate dissolved in the Reaction Buffer.

-

Incubate at room temperature (25°C) or slightly elevated temperature (e.g., 37-40°C) for 30-60 minutes.

-

-

Quality Control: Determine the RCP using radio-TLC or radio-HPLC.

-

Purification: Purify the [⁶⁴Cu]Cu-Antibody-Noda-GA from unchelated ⁶⁴Cu using SEC.

-

Final Formulation: Formulate the purified product in a suitable buffer for further use.

Diagram of the Radiolabeling Workflow:

Caption: General workflow for radiolabeling of Noda-GA conjugates.

Performance Data of this compound Conjugates

The performance of a radiopharmaceutical is critically dependent on its radiolabeling efficiency, specific activity, and in vitro/in vivo stability. The following tables summarize key quantitative data for this compound conjugates.

Table 1: Radiolabeling Efficiency and Conditions

| Radiometal | Conjugate Type | Precursor Amount | Temperature (°C) | Time (min) | pH | Radiochemical Yield (%) | Reference |

| ⁶⁸Ga | Peptide | 5-20 µg | Room Temp | 5-10 | 4.0-4.5 | >95 | Generic Protocol |

| ⁶⁸Ga | NODAGA-RGD | Not specified | Room Temp | 5 | Not specified | >96 | [4] |

| ⁶⁴Cu | Antibody | Not specified | 25 | 60 | 5.5 | 59-71 | [1] |

| ⁶⁴Cu | Trastuzumab | 1.1 µM | 25 | 15 | 5.5 | >99 | [5] |

Table 2: Specific Activity of Radiolabeled this compound Conjugates

| Radiometal | Conjugate Type | Specific Activity | Reference |

| ⁶⁸Ga | Peptide | 37.2 ± 2.1 to 49.2 ± 2.3 GBq/µmol | [2] |

| ⁶⁸Ga | DOTA-peptides (for comparison) | 2.8 MBq/nmol and 1.7 MBq/nmol | [3] |

| ⁶⁴Cu | Nanobody | 0.11 MBq/µg | [5] |

| ⁶⁴Cu | Trastuzumab | >1.42 GBq/mg | [6] |

Table 3: In Vitro and In Vivo Stability

| Radiometal | Conjugate | Stability Metric | Result | Reference |

| ⁶⁸Ga | NODAGA-peptide | Ex vivo plasma stability (2h) | 42.1 ± 3.7% intact | [2] |

| ⁶⁸Ga | DOTA-peptide (for comparison) | Ex vivo plasma stability (1h) | 1.4 ± 0.3% intact | [2] |

| ⁶⁸Ga | NODAGA-RGD | Human serum stability (180 min) | Stable | [4] |

| ⁶⁴Cu | NODAGA-Trastuzumab | EDTA challenge | High resistance to transchelation | [5][7] |

| ⁶⁴Cu | NODAGA-mAb7 | In vivo | Lower liver accumulation compared to DOTA-mAb7, suggesting better in vivo stability. | [1] |

Conclusion

The this compound chelator offers a robust and versatile platform for the development of targeted radiopharmaceuticals. Its primary amine functionality allows for straightforward conjugation to a wide range of biomolecules, while the NODA core provides for rapid and stable complexation of medically relevant radionuclides like ⁶⁸Ga and ⁶⁴Cu under mild conditions. The favorable in vitro and in vivo stability of this compound based radiotracers, often superior to their DOTA counterparts, makes it an attractive choice for researchers and drug developers aiming to create next-generation imaging and therapeutic agents. The detailed protocols and compiled data in this guide are intended to facilitate the adoption and effective utilization of this promising chelator in the advancement of nuclear medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of 68Ga-Radiolabeled Peptides for HER2 PET Imaging [mdpi.com]

- 4. [68Ga]NODAGA-RGD for imaging αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibody and Nanobody Radiolabeling with Copper-64: Solid vs. Liquid Target Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nanocomposix.com [nanocomposix.com]

An In-depth Technical Guide on the Core Function of NH2-Noda-GA as a Bifunctional Chelator for Radiopharmaceutical Development

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

NH2-Noda-GA is not a pharmacologically active agent with a mechanism of action in the traditional sense. Instead, it is a crucial component in the development of targeted radiopharmaceuticals, functioning as a bifunctional chelator. Its primary role is to securely bind, or chelate, a radioisotope—most commonly Gallium-68 (⁶⁸Ga)—while its free amine group (NH2) allows for covalent conjugation to a targeting moiety, such as a peptide or antibody. The resulting radiolabeled conjugate's mechanism of action is then dictated by the targeting molecule, enabling highly specific delivery of the radioisotope to tissues or cells of interest for imaging or therapeutic purposes. This guide provides a detailed overview of the chelation mechanism, conjugation and radiolabeling protocols, and the biological mechanism of a model this compound-based agent, [⁶⁸Ga]NODAGA-RGD, used in Positron Emission Tomography (PET) imaging of angiogenesis.

The Chelation Mechanism of this compound

The core function of this compound lies in its molecular structure, which is designed for the stable and efficient chelation of trivalent metal ions, particularly Gallium-68. The NODAGA scaffold provides a hexadentate coordination environment, which is an ideal size match for the Ga(III) ion, leading to the formation of a highly stable complex. This process is efficient under mild conditions, allowing for rapid radiolabeling at room temperature and near-neutral pH.

The general workflow for creating a targeted radiopharmaceutical using this compound is depicted below.

Experimental Protocols

Conjugation of this compound to a Targeting Peptide

The conjugation of this compound to a targeting molecule is typically achieved via its primary amine, often through the formation of a stable amide bond with a carboxylic acid on the targeting molecule. A common strategy involves the activation of the carboxyl group using an N-Hydroxysuccinimide (NHS) ester.

Protocol for NHS Ester Conjugation:

-

Activation of Targeting Molecule: Dissolve the targeting molecule with a free carboxylic acid in a suitable organic solvent (e.g., DMF). Add an excess of an activating agent (e.g., HBTU) and a base (e.g., DIPEA) to form the NHS ester in situ.

-

Conjugation Reaction: Add a solution of this compound in a compatible buffer (e.g., bicarbonate buffer, pH 8.5) to the activated targeting molecule solution.

-

Incubation: Allow the reaction to proceed at room temperature for a specified time (typically 2-4 hours), with gentle mixing.

-

Purification: The resulting NODAGA-conjugated molecule is purified from unreacted starting materials and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

Radiolabeling with Gallium-68

The chelation of Gallium-68 by the NODAGA-conjugate is a rapid and efficient process.

Protocol for ⁶⁸Ga-Labeling of NODAGA-RGD:

-

Elution of ⁶⁸Ga: Elute a ⁶⁸Ge/⁶⁸Ga generator with 0.1 N HCl to obtain ⁶⁸GaCl₃.

-

Buffering: Add the ⁶⁸GaCl₃ eluate to a solution of the NODAGA-RGD conjugate (typically 10-20 µg) in an acetate or HEPES buffer to adjust the pH to a range of 4.0-5.0.[1][2]

-

Incubation: Incubate the reaction mixture at a controlled temperature. While labeling can occur at room temperature, gentle heating to 40-60°C for 5-10 minutes can improve radiochemical yield.[1][2]

-

Quality Control: Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC.

-

Purification (if necessary): If unreacted ⁶⁸Ga is present, the final product can be purified using a C18 Sep-Pak cartridge. The [⁶⁸Ga]NODAGA-RGD is retained on the cartridge while free ⁶⁸Ga is washed away. The product is then eluted with an ethanol/water mixture.[1]

Mechanism of Action of [⁶⁸Ga]NODAGA-RGD: A Case Study

The biological mechanism of action of a radiopharmaceutical derived from this compound is entirely dependent on the conjugated targeting moiety. Using [⁶⁸Ga]NODAGA-RGD as an example, the mechanism is the targeted delivery of ⁶⁸Ga to sites of angiogenesis by binding to αvβ3 integrin.

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The αvβ3 integrin is known to be highly expressed on activated endothelial cells during angiogenesis, a critical process in tumor growth and metastasis.[3] The Arginine-Glycine-Aspartic acid (RGD) peptide sequence is a well-characterized ligand for αvβ3 integrin.[4][5]

The signaling pathway and uptake mechanism are illustrated below.

Upon intravenous injection, [⁶⁸Ga]NODAGA-RGD circulates in the bloodstream and accumulates in tissues with high αvβ3 integrin expression. The binding of the RGD moiety to the integrin receptor triggers receptor-mediated endocytosis, leading to the internalization and accumulation of the radiopharmaceutical within the target cells.[5][6] This localized concentration of ⁶⁸Ga allows for sensitive and specific imaging of angiogenesis using PET.

Quantitative Data

The following tables summarize key quantitative data for [⁶⁸Ga]NODAGA-RGD from preclinical and clinical studies.

Table 1: In Vitro and In Vivo Performance of [⁶⁸Ga]NODAGA-RGD

| Parameter | Value | Species | Notes |

| Binding Affinity (IC₅₀) | 4.7 ± 1.6 nM | Human | For αvβ3 integrin |

| Tumor-to-Blood Ratio | 11 | Mouse | 60 minutes post-injection |

| Tumor-to-Muscle Ratio | 8.5 | Mouse | 60 minutes post-injection |

Data sourced from preclinical studies.

Table 2: Human Biodistribution of [⁶⁸Ga]NODAGA-RGD (% Injected Dose per Liter)

| Organ | 60 min post-injection |

| Blood | 0.56 ± 0.43 |

| Intestine | 0.54 ± 0.39 |

| Lung | 0.22 ± 0.05 |

| Muscle | 0.16 ± 0.08 |

Data from studies in patients with hepatocellular carcinoma.[7]

Table 3: Human Radiation Dosimetry for [⁶⁸Ga]NODAGA-RGD

| Parameter | Value (mSv/MBq) |

| Effective Dose | 0.015 - 0.021 |

| Absorbed Dose: Kidneys | 0.055 |

| Absorbed Dose: Small Intestine | 0.037 |

| Absorbed Dose: Urinary Bladder Wall | 0.036 - 0.26 |

Values can vary based on patient population and calculation model.[1][3][7]

Conclusion

This compound serves as a versatile and efficient platform for the development of targeted radiopharmaceuticals. Its primary mechanism of action is the stable chelation of radiometals, while a conjugatable amine handle allows for the attachment of various targeting molecules. The resulting radioconjugates, exemplified by [⁶⁸Ga]NODAGA-RGD, have demonstrated significant potential in the non-invasive imaging of specific biological processes, such as angiogenesis, by targeting relevant cellular markers. The favorable radiolabeling characteristics and the demonstrated clinical utility of this compound-derived agents underscore their importance in the advancing field of molecular imaging and radiopharmaceutical therapy.

References

- 1. [68Ga]NODAGA-RGD – Metabolic stability, biodistribution, and dosimetry data from patients with hepatocellular carcinoma and liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. Frontiers | Recent Progress of RGD Modified Liposomes as Multistage Rocket Against Cancer [frontiersin.org]

- 5. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | RGD-based self-assembling nanodrugs for improved tumor therapy [frontiersin.org]

- 7. [(68)Ga]NODAGA-RGD - Metabolic stability, biodistribution, and dosimetry data from patients with hepatocellular carcinoma and liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

NH₂-Noda-GA for PET Imaging: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional chelator NH₂-Noda-GA, focusing on its properties and applications in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging.

Core Properties of NH₂-Noda-GA

NH₂-Noda-GA (2,2'-(7-(4-((2-aminoethyl)amino)-1-carboxy-4-oxobutyl)-1,4,7-triazonane-1,4-diyl)diacetic acid) is a derivative of the well-established NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator.[1][2] Its structure is designed to firmly bind radiometals, particularly Gallium-68 (⁶⁸Ga), while the primary amine (NH₂) group offers a convenient point of attachment for biomolecules, such as peptides and antibodies, for targeted PET imaging.[2]

The Noda-GA backbone forms a stable hexadentate complex with ⁶⁸Ga, exhibiting favorable coordination chemistry. The cavity size of the NODAGA chelator is well-suited for the small ionic radius of ⁶⁸Ga, contributing to high radiolabeling efficiency and in vivo stability of the resulting radiopharmaceutical.[3][4] This stability is crucial to prevent the release of the radionuclide in vivo, which could lead to non-specific accumulation and misleading imaging results.

Quantitative Data Summary

The following tables summarize key quantitative parameters for NH₂-Noda-GA and its conjugates, compiled from various preclinical studies. These values highlight the efficiency and versatility of this chelator in developing ⁶⁸Ga-based PET imaging agents.

Table 1: Radiolabeling Conditions and Efficiency of ⁶⁸Ga-Noda-GA Conjugates

| Conjugate | Precursor Amount | pH | Temperature (°C) | Time (min) | Radiochemical Yield (%) | Molar/Specific Activity (GBq/µmol) |

| [⁶⁸Ga]Ga-NODAGA-HPBCD | - | - | - | - | 76.54 ± 6.12 (decay corrected) | 17.62 ± 2.43 |

| [⁶⁸Ga]Ga-NODAGA-RAMEB | - | - | - | - | >98 | 15.34 ± 1.93 |

| [⁶⁸Ga]Ga-NODPAM | 2.5 µg (4 nmol) | 4.0 - 4.5 | >60 | 15 | >90 | - |

| [⁶⁸Ga]Ga-EMP100 | 30 - 90 µg | 3.25 - 3.75 | 90 | 10 | >95 | - |

| General NODAGA Conjugates | - | 3.5 - 4.0 | Room Temp | 7 | - | - |

Table 2: Physicochemical and In Vitro Properties of ⁶⁸Ga-Noda-GA Conjugates

| Conjugate | logP Value | In Vitro Stability | Key Finding |

| [⁶⁸Ga]Ga-NODAGA-HPBCD | -3.07 ± 0.11 | - | Hydrophilic nature leads to renal excretion. |

| [⁶⁸Ga]Ga-NODAGA-RAMEB | -3.63 ± 0.04 | - | High accumulation in PGE2 positive tumors. |

| [⁶⁸Ga]Ga-NODPAM | - | - | Higher bone binding affinity than [⁹⁹ᵐTc]Tc-MDP.[3] |

| [⁶⁷Ga]-NODAGATOC | - | Stable in serum and rat liver homogenate. | High internalization in sstr2-expressing tumor cells.[5] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of NH₂-Noda-GA in radiopharmaceutical development. Below are representative protocols for conjugation and radiolabeling.

Conjugation of NH₂-Noda-GA to a Targeting Biomolecule

This protocol describes a typical conjugation reaction using an activated ester of the targeting molecule.

Radiolabeling with Gallium-68

This protocol outlines the chelation of ⁶⁸Ga by the Noda-GA conjugate.

PET Imaging Workflow and Principle

The overarching goal of using NH₂-Noda-GA is to enable targeted PET imaging. The following diagrams illustrate the overall workflow and the fundamental principle of PET imaging.

Overall PET Imaging Workflow

This diagram shows the logical progression from the synthesis of the radiopharmaceutical to its application in PET imaging.

Principle of PET Imaging with a ⁶⁸Ga-Noda-GA Radiotracer

This diagram illustrates the biological and physical principles underlying PET imaging with a targeted radiotracer.

References

- 1. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NH2-NODA-GA - www.chematech-mdt.com [chematech-mdt.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and ex vivo biological evaluation of gallium-68 labelled NODAGA chelates assessing cardiac uptake and retention - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02224E [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to NH2-NODA-GA for Gallium-68 Chelation

This technical guide provides a comprehensive overview of the bifunctional chelator NH2-NODA-GA, with a specific focus on its application in the chelation of Gallium-68 for use in positron emission tomography (PET). This document is intended for researchers, scientists, and drug development professionals working in the field of radiopharmaceuticals.

Introduction to this compound

This compound, or 2,2'-(7-(4-((2-aminoethyl)amino)-1-carboxy-4-oxobutyl)-1,4,7-triazonane-1,4-diyl)diacetic acid, is a macrocyclic, bifunctional chelator based on the 1,4,7-triazacyclononane (TACN) scaffold. The "NODA" portion refers to the 1,4,7-triazacyclononane-1,4-diacetic acid backbone, which provides a high-affinity binding site for Gallium-68. The "-GA" (glutaric acid) linker and the terminal primary amine ("NH2") constitute the bifunctional aspect of the molecule. This reactive amine group allows for covalent conjugation to targeting biomolecules such as peptides, antibodies, or small molecules, enabling the development of targeted radiopharmaceuticals.

The TACN-based structure of this compound offers favorable thermodynamic stability and kinetic inertness for the resulting Gallium-68 complex, which is crucial to prevent the release of the radionuclide in vivo.

Gallium-68 Chelation with NODA-GA Derivatives

The chelation of Gallium-68 by NODA-GA derivatives is a rapid and efficient process that can be performed under mild conditions, making it suitable for the short half-life of 68Ga (67.71 minutes) and for sensitive biomolecules.

Quantitative Data on Gallium-68 Labeling

The following tables summarize key quantitative data from studies on the radiolabeling of NODA-GA-conjugated biomolecules with Gallium-68. It is important to note that the specific performance can vary depending on the conjugated biomolecule, reaction conditions, and purification methods.

Table 1: Radiochemical Yield and Purity of 68Ga-labeled NODA-GA Conjugates

| Conjugate | Radiochemical Yield (%) | Radiochemical Purity (%) | Reference |

| [68Ga]Ga-NODAGA-UBI (29-41) | >95 | >95 | [1] |

| [68Ga]Ga-NODAGA-UBI (31-38) | >95 | >95 | [1] |

| [68Ga]Ga-NODAGA-Exendin-4 | 45 ± 2.4 | >95 | [2][3] |

| [68Ga]Ga-NDL-1 (NODASA-D-lysine) | 81.7 ± 3.2 | 97.7 ± 0.5 | [4] |

Table 2: In Vitro and In Vivo Stability of 68Ga-labeled NODA-GA Conjugates

| Conjugate | Condition | Stability (%) | Time Point | Reference |

| [68Ga]Ga-NDL-1 | 1000-fold molar excess of EDTA | >93 | Not Specified | [4] |

| [68Ga]Ga-NDL-1 | Human Plasma | >97 | 2 hours | [4] |

| [68Ga]Ga-NODA-CDV-Nb109 | PBS | >95 | 4 hours | [5] |

| [68Ga]Ga-NODA-CDV-Nb109 | Serum | ~92 | 2 hours | [5] |

| [68Ga]Ga-NODA-CDV-Nb109 | In vivo (mice blood) | >90 | 1 hour | [5] |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound and Gallium-68.

Conjugation of this compound to a Targeting Biomolecule

This protocol describes a general method for conjugating the primary amine of this compound to a biomolecule containing a carboxylic acid group via amide bond formation.

-

Activation of the Biomolecule's Carboxylic Acid:

-

Dissolve the biomolecule in a suitable anhydrous organic solvent (e.g., DMF or DMSO).

-

Add an excess of an activating agent (e.g., HBTU, HATU, or a mixture of EDC and NHS).

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

-

Conjugation Reaction:

-

Dissolve this compound in a suitable solvent, potentially with a small amount of organic base (e.g., DIPEA) to deprotonate the amine.

-

Add the activated biomolecule solution to the this compound solution.

-

Allow the reaction to proceed at room temperature overnight.

-

-

Purification:

-

Purify the resulting conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the collected fractions containing the desired product.

-

Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC.

-

Radiolabeling with Gallium-68

This protocol outlines the steps for labeling the NODA-GA-conjugated biomolecule with Gallium-68.

-

Elution of 68Ga:

-

Elute Gallium-68 from a 68Ge/68Ga generator using sterile, ultrapure 0.1 M HCl.

-

-

Buffering and Precursor Addition:

-

In a sterile reaction vial, add a specific amount of the NODA-GA-conjugated biomolecule (typically in the microgram range).

-

Add a suitable buffer (e.g., sodium acetate or HEPES) to adjust the pH to a range of 3.5-5.5.

-

-

Labeling Reaction:

-

Add the 68Ga eluate to the vial containing the precursor and buffer.

-

Incubate the reaction mixture at an elevated temperature (typically 80-95°C) for 5-15 minutes. Some NODA-GA conjugates can also be labeled efficiently at room temperature.

-

-

Purification of the Labeled Product:

-

Pass the reaction mixture through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove unreacted 68Ga and other impurities.

-

Wash the cartridge with sterile water.

-

Elute the purified 68Ga-labeled conjugate with an appropriate solvent (e.g., ethanol/water mixture).

-

-

Final Formulation:

-

Dilute the eluted product with a sterile saline solution for injection and pass it through a sterile 0.22 µm filter.

-

Quality Control

Thorough quality control is essential to ensure the safety and efficacy of the radiopharmaceutical.

-

Radiochemical Purity:

-

Instant Thin-Layer Chromatography (ITLC): Use ITLC strips with an appropriate mobile phase (e.g., 0.1 M sodium citrate) to separate the labeled conjugate from free 68Ga and colloidal 68Ga.

-

High-Performance Liquid Chromatography (HPLC): Employ a radio-HPLC system with a suitable column (e.g., C18) and a gradient elution method to determine the radiochemical purity with high resolution.

-

-

Chemical Purity:

-

Assess the presence of non-radioactive impurities using the UV channel of the HPLC system.

-

-

pH:

-

Measure the pH of the final product to ensure it is within the acceptable range for injection (typically 5.5-7.5).

-

-

Sterility and Endotoxins:

-

Perform standard sterility and Limulus Amebocyte Lysate (LAL) tests to ensure the absence of microbial and endotoxin contamination.

-

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Conclusion

This compound is a versatile and efficient bifunctional chelator for Gallium-68. Its ability to form stable complexes under mild conditions, coupled with the presence of a reactive amine for conjugation, makes it a valuable tool in the development of targeted PET radiopharmaceuticals. The protocols and data presented in this guide provide a solid foundation for researchers and developers to utilize this compound in their work. As with any radiopharmaceutical development, careful optimization and rigorous quality control are paramount to ensure the production of safe and effective imaging agents.

References

- 1. Radiolabeling and Preliminary Evaluation of Ga-68 Labeled NODAGA-Ubiquicidin Fragments for Prospective Infection Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of an analytical hplc method to assess chemical and radiochemical purity of [68ga]ga-nodaga-exendin-4 produced by a fully automated method [air.unipr.it]

- 3. mdpi.com [mdpi.com]

- 4. scielo.org.za [scielo.org.za]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on NH2-Noda-GA for Copper-64 Labeling Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional chelator NH2-Noda-GA, its application in copper-64 labeling for Positron Emission Tomography (PET) imaging, and detailed protocols for its use. The information presented is synthesized from peer-reviewed research to assist in the development of novel radiopharmaceuticals.

Introduction: The Role of Copper-64 and Bifunctional Chelators in PET Imaging

Copper-64 (⁶⁴Cu) is a radionuclide of significant interest for PET imaging due to its favorable decay characteristics.[1] With a half-life of 12.7 hours, it is well-suited for imaging biological processes that occur over several hours to a couple of days, such as the pharmacokinetics of antibodies and nanoparticles.[2] Its decay profile includes both positron emission (β+) for PET imaging and beta-minus (β-) particles and Auger electrons, which gives it theranostic potential.[1]

For ⁶⁴Cu to be used in targeted imaging, it must be attached to a targeting biomolecule (e.g., a peptide, antibody, or small molecule) that specifically binds to a biological target of interest. This is achieved through the use of a bifunctional chelator. A bifunctional chelator is a molecule with two distinct functionalities: one part securely binds the radiometal ion, while the other part provides a reactive group for covalent attachment to the biomolecule. The stability of the complex between the chelator and the radiometal is paramount to prevent the release of the radioisotope in vivo, which can lead to non-specific accumulation and inaccurate imaging data.[3][4]

This compound: A Superior Chelator for Copper-64

This compound is a derivative of the 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) macrocycle. The "Noda-GA" portion refers to 1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid, and the "NH2" indicates a terminal amine group, which provides a convenient point of attachment for bioconjugation.[5] The Noda-GA scaffold has demonstrated significant advantages for the chelation of ⁶⁴Cu compared to other commonly used chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).

Key Advantages of this compound for ⁶⁴Cu Labeling:

-

Mild Reaction Conditions: this compound and its conjugates can be radiolabeled with ⁶⁴Cu under mild conditions, often at room temperature and neutral pH.[6] This is a significant advantage over chelators like DOTA, which frequently require elevated temperatures (e.g., 40-100°C) for efficient labeling.[7] These harsh conditions can be detrimental to sensitive biomolecules like antibodies, potentially leading to denaturation and loss of function.

-

Rapid Labeling Kinetics: The chelation of ⁶⁴Cu by Noda-GA is typically rapid, with high radiochemical yields achieved in short reaction times (often within 15-30 minutes).[3]

-

High Stability: The resulting ⁶⁴Cu-Noda-GA complex exhibits remarkable in vitro and in vivo stability.[3][7][8] It shows high resistance to transchelation, a process where the radiometal is captured by other competing chelators or metal-binding proteins in the body.[3][4] This high kinetic inertness minimizes the in vivo release of ⁶⁴Cu, leading to lower background signals and improved image quality.[3][7]

-

Favorable Pharmacokinetics: Studies have shown that ⁶⁴Cu-labeled Noda-GA conjugates can exhibit improved pharmacokinetic profiles compared to their DOTA counterparts, with lower accumulation in non-target organs like the liver.[7][8]

Quantitative Data on ⁶⁴Cu Labeling with Noda-GA Conjugates

The following tables summarize quantitative data from various studies on the radiolabeling of Noda-GA-conjugated molecules with ⁶⁴Cu.

Table 1: Radiochemical Yield and Specific Activity

| Conjugate | Radiolabeling Conditions | Radiochemical Yield/Purity | Specific Activity | Reference |

| ⁶⁴Cu-NODAGA-trastuzumab | Room Temperature, 15 min | >99% | Not Reported | [3] |

| ⁶⁴Cu-NODAGA-mAb7 | 25°C, 1 hr | 59-71% | Not Reported | [7] |

| ⁶⁴Cu-NODAGA-Nanobody | Not Specified | 100% | 0.11 MBq/µg (solid target ⁶⁴Cu) | [3] |

| ⁶⁴Cu-NODAGA-Nanobody | Not Specified | 100% | 0.15 MBq/µg (liquid target ⁶⁴Cu) | [3] |

Table 2: In Vitro Stability of ⁶⁴Cu-Noda-GA Conjugates

| Conjugate | Medium | Incubation Conditions | Stability (Remaining Intact) | Reference |

| ⁶⁴Cu-NODAGA-trastuzumab | PBS | 37°C, 24 hr | >99% | [3][4] |

| ⁶⁴Cu-NODAGA-trastuzumab | Mouse Serum | 37°C, 24 hr | >99% | [3][4] |

| ⁶⁴Cu-NODAGA-trastuzumab | EDTA (33 mM) | 37°C, 24 hr | >99% | [3][4] |

Experimental Protocols

The following sections provide representative, detailed methodologies for the conjugation of this compound to a targeting molecule and its subsequent radiolabeling with ⁶⁴Cu. These protocols are synthesized from published literature and may require optimization for specific applications.

Conjugation of this compound to a Targeting Biomolecule

This protocol describes a general method for conjugating an amine-reactive version of Noda-GA (e.g., Noda-GA-NHS ester) to a biomolecule containing free amine groups (e.g., lysine residues in peptides or antibodies).

Materials:

-

Targeting biomolecule (e.g., peptide, antibody)

-

Noda-GA-NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate or Borate Buffer, pH 8.5-9.0

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis)

-

Deionized water (metal-free)

Procedure:

-

Biomolecule Preparation: Dissolve the targeting biomolecule in the conjugation buffer to a final concentration of 1-10 mg/mL.

-

Chelator Preparation: Immediately before use, dissolve the Noda-GA-NHS ester in a small amount of anhydrous DMF or DMSO.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved Noda-GA-NHS ester to the biomolecule solution.

-

Incubation: Gently mix the reaction mixture and incubate for 4-24 hours at 4°C or room temperature. The optimal time and temperature should be determined empirically for each specific biomolecule.

-

Purification: Remove the unreacted chelator and byproducts by SEC or dialysis. The purified Noda-GA-conjugated biomolecule should be stored in a suitable buffer, such as metal-free ammonium acetate or saline.

-

Characterization: Confirm the successful conjugation and determine the average number of chelators per biomolecule using methods such as MALDI-TOF mass spectrometry or isotopic dilution assays.

Copper-64 Radiolabeling of Noda-GA Conjugates

This protocol outlines the direct radiolabeling of a Noda-GA-conjugated biomolecule with ⁶⁴Cu.

Materials:

-

Noda-GA-conjugated biomolecule

-

⁶⁴CuCl₂ in dilute HCl (obtained from a cyclotron)

-

Labeling Buffer: 0.1 M Ammonium Acetate or Sodium Acetate, pH 5.5-7.0

-

Quenching Solution: 50 mM EDTA or DTPA solution

-

Purification system (e.g., PD-10 desalting column)

-

Deionized water (metal-free)

Procedure:

-

Reaction Setup: In a sterile, metal-free microcentrifuge tube, add the Noda-GA-conjugated biomolecule (typically 50-100 µg).

-

Buffering: Add the labeling buffer to the conjugate to achieve the desired pH (typically between 5.5 and 7.0).

-

Addition of ⁶⁴Cu: Add the required amount of ⁶⁴CuCl₂ solution (e.g., 50-200 MBq) to the reaction mixture.

-

Incubation: Gently vortex the mixture and incubate at room temperature (25°C) for 15-60 minutes.

-

Quenching (Optional): To stop the reaction and chelate any remaining free ⁶⁴Cu, a small amount of quenching solution can be added.

-

Purification: Purify the radiolabeled conjugate from unchelated ⁶⁴Cu using a desalting column pre-equilibrated with a suitable formulation buffer (e.g., sterile saline).

-

Final Formulation: Collect the purified ⁶⁴Cu-Noda-GA-conjugate and pass it through a 0.22 µm sterile filter into a sterile vial for further use.

Quality Control

Quality control is essential to ensure the purity, identity, and stability of the final radiopharmaceutical product.

Methods:

-

Radiochemical Purity (RCP): Determined using instant thin-layer chromatography (iTLC) or radio-High-Performance Liquid Chromatography (radio-HPLC).

-

iTLC: A common system involves using a mobile phase of 50 mM DTPA to separate the radiolabeled conjugate (which remains at the origin) from free ⁶⁴Cu (which moves with the solvent front).

-

Radio-HPLC: A size-exclusion or reverse-phase column coupled with a radioactivity detector can provide a more detailed profile of the product, separating the labeled conjugate from aggregates and free ⁶⁴Cu.

-

-

Specific Activity: Calculated by dividing the total radioactivity of the purified product by the total mass of the conjugated biomolecule.

-

Stability: The stability of the radiolabeled conjugate should be assessed in relevant biological media, such as saline and serum, over time at 37°C. The RCP is measured at various time points to determine the extent of dissociation.

Visualized Workflows and Concepts

Workflow for Preparation of ⁶⁴Cu-labeled Biomolecule

Caption: General workflow for bioconjugation, radiolabeling, and quality control.

Stability of the ⁶⁴Cu-Noda-GA Complex

Caption: High kinetic stability of the ⁶⁴Cu-Noda-GA complex against transchelation.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. Copper - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 1630114-57-6 | Benchchem [benchchem.com]

- 6. NODAGA Derivatives as Chelating Agents for Radioactive Isotopes | TCI AMERICA [tcichemicals.com]

- 7. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of the Effects of DOTA and NOTA Chelators on 64Cu-Cudotadipep and 64Cu-Cunotadipep for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to NODAGA Derivatives in Radiopharmacy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of radiopharmaceuticals is continually evolving, driven by the need for agents with superior imaging and therapeutic properties. Within this dynamic field, the chelator NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) and its derivatives have emerged as a versatile and highly effective platform for the development of novel radiodiagnostic and radiotherapeutic agents. This guide provides a comprehensive technical overview of NODAGA derivatives, detailing their chemical characteristics, radiolabeling protocols, and applications in targeting critical disease biomarkers. Through a compilation of quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental workflows, this document serves as a core resource for professionals engaged in the cutting edge of radiopharmaceutical development.

Introduction to NODAGA and its Derivatives

NODAGA is a macrocyclic chelator derived from NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) by the introduction of a glutaric acid arm.[1] This structural modification provides a convenient site for conjugation to biomolecules, such as peptides, antibodies, and small molecules, transforming the chelator into a bifunctional agent capable of securely holding a radionuclide while being attached to a targeting vector.[2]

The key advantages of NODAGA-based chelators in radiopharmacy include:

-

Efficient Radiolabeling under Mild Conditions: NODAGA exhibits a high affinity for various radiometals, notably Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), enabling rapid and efficient radiolabeling at or near room temperature and at physiological pH.[1][2] This is a significant advantage over other chelators like DOTA, which often require heating to achieve high radiochemical yields.[3]

-

High In Vivo Stability: The resulting radiometal-NODAGA complexes demonstrate excellent kinetic inertness and metabolic stability, minimizing the in vivo release of the radionuclide and reducing off-target radiation exposure.[4]

-

Favorable Pharmacokinetics: The hydrophilic nature of NODAGA contributes to favorable pharmacokinetic profiles of the resulting radiopharmaceuticals, often characterized by rapid renal clearance and high tumor-to-background ratios.[1]

-

Versatility in Theranostics: The ability of the NOTA/NODAGA backbone to chelate a range of diagnostic (e.g., ⁶⁸Ga, ⁶⁴Cu) and therapeutic (e.g., ¹⁷⁷Lu, ⁹⁰Y) radionuclides makes it an ideal scaffold for developing theranostic pairs, which allow for both imaging and therapy with the same targeting molecule.

Quantitative Data Presentation

The following tables summarize key quantitative data for various NODAGA-based radiopharmaceuticals, facilitating a direct comparison of their performance characteristics.

Table 1: Radiolabeling Efficiency and Conditions

| Radiopharmaceutical | Radionuclide | Precursor Amount (µg) | pH | Temperature (°C) | Incubation Time (min) | Radiochemical Yield (%) | Molar Activity (MBq/nmol) | Reference |

| [⁶⁸Ga]Ga-NODAGA-CDP1 | ⁶⁸Ga | 16 (33 µM) | 4.0 | 21 ± 1 | 20 | 92 ± 1 | Not Reported | [3] |

| [⁶⁸Ga]Ga-DOTA-CDP1 | ⁶⁸Ga | 33 µM | 4.5 | 95 ± 2 | 10 | 95 ± 2 | Not Reported | [3] |

| [⁶⁸Ga]Ga-NODAGA-RGD₂ | ⁶⁸Ga | 40-50 | 3.5-4.0 | Room Temp | Not Specified | >95 | Not Reported | |

| [⁶⁴Cu]Cu-NODAGA-mAb7 | ⁶⁴Cu | Not Specified | Not Specified | 25 | 60 | 59-71 | Not Reported | [1] |

| [⁶⁴Cu]Cu-DOTA-mAb7 | ⁶⁴Cu | Not Specified | Not Specified | 40 | 60 | 59-71 | Not Reported | [1] |

| [⁶⁴Cu]Cu-NODAGA-JR11 | ⁶⁴Cu | Not Specified | Not Specified | 95 | 10 | 99 | 40 | [5] |

| [⁶⁴Cu]Cu-DOTA-TATE | ⁶⁴Cu | Not Specified | Not Specified | 95 | 10 | 97 | 7 | [5] |

Table 2: In Vitro Performance

| Radiopharmaceutical | Cell Line | IC₅₀/Kᵈ (nM) | Bₘₐₓ (nM) | Internalization (% at 4h) | Reference |

| [⁶⁴Cu]Cu-NODAGA-JR11 | HEK-hsst2 | 5.7 ± 0.95 (Kᵈ) | 4.1 ± 0.18 | Low (antagonist) | [4][6] |

| [⁶⁴Cu]Cu-DOTA-TATE | HEK-hsst2 | 20.1 ± 4.4 (Kᵈ) | 0.48 ± 0.04 | ~50 (agonist) | [4][6] |

| [⁶⁷Ga]-NODAGATOC | AR4-2J | 3.5 ± 1.6 (IC₅₀) | Not Reported | High | [7] |

| [¹¹¹In]-NODAGATOC | AR4-2J | 1.7 ± 0.2 (IC₅₀) | Not Reported | High | [7] |

Table 3: In Vivo Biodistribution (%ID/g at 1h post-injection in tumor-bearing mice)

| Radiopharmaceutical | Tumor | Blood | Liver | Kidneys | Muscle | Reference |

| [⁶⁴Cu]Cu-NODAGA-JR11 | 20.6 ± 3.7 | 0.47 ± 0.1 | 1.9 ± 0.3 | 4.4 ± 1.1 | 0.5 ± 0.1 | [4] |

| [⁶⁴Cu]Cu-DOTA-TATE | 19.0 ± 3.1 | 1.5 ± 0.3 | 4.5 ± 0.8 | 2.5 ± 0.4 | 0.8 ± 0.2 | [4] |

| [⁶⁴Cu]Cu-NODAGA-mAb7 (24h) | 13.24 ± 4.86 | 13.7 ± 3.1 | 5.3 ± 1.1 | 5.8 ± 1.2 | 2.4 ± 0.5 | [1] |

| [⁶⁴Cu]Cu-DOTA-mAb7 (24h) | 13.44 ± 1.21 | 10.9 ± 1.6 | 7.9 ± 1.1 | 6.5 ± 0.8 | 2.7 ± 0.5 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of NODAGA-based radiopharmaceuticals.

Synthesis of NODAGA-NHS Ester

The activation of the glutaric acid carboxyl group of NODAGA to an N-hydroxysuccinimide (NHS) ester is a critical step for its conjugation to amine-containing biomolecules.

Materials:

-

NODAGA-tris(t-Bu ester)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

Protocol:

-

Protection of Carboxylic Acids: The carboxylic acid groups on the NODAGA precursor are typically protected as tert-butyl esters to prevent unwanted side reactions.

-

NHS Ester Formation:

-

Dissolve NODAGA-tris(t-Bu ester) and NHS (1.1 equivalents) in anhydrous DMF.

-

Add DCC or EDC (1.1 equivalents) to the solution and stir at room temperature overnight.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if using DCC).

-

Remove the solvent under reduced pressure.

-

-

Deprotection:

-

Dissolve the crude product in a mixture of TFA and DCM (e.g., 1:1 v/v).

-

Stir the solution at room temperature for 2-4 hours.

-

Remove the solvents under reduced pressure.

-

-

Purification:

-

Purify the final NODAGA-NHS ester product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final product as a white solid.

-

Radiolabeling of a NODAGA-Peptide with ⁶⁸Ga

This protocol describes the manual radiolabeling of a NODAGA-conjugated peptide with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl for elution

-

NODAGA-conjugated peptide stock solution (e.g., 1 mg/mL in water)

-

Sodium acetate buffer (1 M, pH 4.5)

-

Sterile, pyrogen-free reaction vial

-

Heating block (optional, as labeling can often be performed at room temperature)

-

ITLC strips (e.g., iTLC-SG)

-

Mobile phase for ITLC (e.g., 1:1 mixture of 1 M ammonium acetate and methanol)

-

Radio-TLC scanner

Protocol:

-

Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃ in solution.

-

Reaction Setup:

-

In a sterile reaction vial, add a specific volume of the NODAGA-peptide stock solution (typically 10-50 µg).

-

Add sodium acetate buffer to adjust the pH of the final reaction mixture to 4.0-4.5.

-

-

Radiolabeling Reaction:

-

Add the ⁶⁸GaCl₃ eluate to the reaction vial containing the peptide and buffer.

-

Gently mix the solution.

-

Incubate the reaction mixture at room temperature or a slightly elevated temperature (e.g., 60-95°C) for 5-20 minutes. The optimal temperature and time will depend on the specific peptide conjugate.[2][3]

-

-

Quality Control:

-

Spot a small aliquot of the reaction mixture onto an ITLC strip.

-

Develop the chromatogram using the appropriate mobile phase.

-

Scan the strip using a radio-TLC scanner to determine the radiochemical purity. The ⁶⁸Ga-labeled peptide will migrate with the solvent front, while free ⁶⁸Ga will remain at the origin.

-

A radiochemical purity of >95% is generally required for in vivo use.

-

In Vitro Stability Assay

This assay evaluates the stability of the radiolabeled compound in human serum.

Materials:

-

Radiolabeled NODAGA-peptide

-

Human serum

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator at 37°C

-

Size-exclusion chromatography (SEC) HPLC system with a radioactivity detector

Protocol:

-

Add a known amount of the radiolabeled NODAGA-peptide to an equal volume of human serum.

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 1, 4, and 24 hours), take an aliquot of the mixture.

-

Analyze the aliquot by SEC-HPLC to separate the intact radiolabeled peptide from any degradation products or transchelated radionuclide.

-

Quantify the percentage of intact radiopharmaceutical at each time point.

Receptor Binding Affinity Assay

This protocol determines the binding affinity (IC₅₀ or Kᵈ) of the NODAGA-radiopharmaceutical to its target receptor using a competitive binding assay.

Materials:

-

Cells expressing the target receptor (e.g., HEK-sst2 for somatostatin receptor)

-

Radiolabeled ligand with known affinity for the receptor (e.g., [¹²⁵I]Tyr³-octreotide)

-

Unlabeled NODAGA-peptide (cold ligand) at various concentrations

-

Binding buffer

-

96-well filter plates

-

Vacuum manifold

-

Gamma counter

Protocol:

-

Seed the receptor-expressing cells in a 96-well plate and grow to confluence.

-

On the day of the experiment, wash the cells with binding buffer.

-

Add a constant concentration of the radiolabeled ligand to each well.

-

Add increasing concentrations of the unlabeled NODAGA-peptide to the wells.

-

Incubate the plate at the appropriate temperature (e.g., 4°C or 37°C) for a sufficient time to reach equilibrium.

-

Wash the cells with ice-cold binding buffer to remove unbound ligand.

-

Harvest the cells onto filter mats using a cell harvester and a vacuum manifold.

-

Measure the radioactivity of the filters in a gamma counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

In Vivo Biodistribution Study

This study assesses the distribution of the radiopharmaceutical in various organs and tissues of an animal model.

Materials:

-

Tumor-bearing mice (e.g., nude mice with xenografts)

-

Radiolabeled NODAGA-peptide

-

Anesthesia (e.g., isoflurane)

-

Syringes and needles for injection

-

Dissection tools

-

Gamma counter

Protocol:

-

Anesthetize the tumor-bearing mice.

-

Inject a known amount of the radiolabeled NODAGA-peptide intravenously via the tail vein.

-

At predetermined time points (e.g., 1, 4, and 24 hours) post-injection, euthanize a group of mice.

-

Dissect and collect major organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

-

Weigh each tissue sample.

-

Measure the radioactivity in each sample using a gamma counter, along with a standard of the injected dose.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways activated by receptors commonly targeted by NODAGA-based radiopharmaceuticals.

Caption: Gastrin-Releasing Peptide Receptor (GRPR) Signaling Pathway.[8][9]

Caption: Somatostatin Receptor 2 (SSTR2) Signaling Pathway.[10]

Experimental Workflows

The following diagrams outline key experimental workflows in the development of NODAGA-based radiopharmaceuticals.

Caption: General Workflow for Radiopharmaceutical Development.[11][12]

References

- 1. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation, Characterization, and Radiolabeling of [68Ga]Ga-NODAGA-Pamidronic Acid: A Potential PET Bone Imaging Agent [mdpi.com]

- 3. repository.up.ac.za [repository.up.ac.za]

- 4. The somatostatin receptor 2 antagonist 64Cu-NODAGA-JR11 outperforms 64Cu-DOTA-TATE in a mouse xenograft model | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. The somatostatin receptor 2 antagonist 64Cu-NODAGA-JR11 outperforms 64Cu-DOTA-TATE in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. SSTR2, a potential therapeutic target for cancer | ACROBiosystems [es.acrobiosystems.com]

- 11. researchgate.net [researchgate.net]

- 12. lemerpax.com [lemerpax.com]

An In-depth Technical Guide to the Synthesis and Functionalization of NH2-Noda-GA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and functionalization of NH2-Noda-GA, a bifunctional chelator of significant interest in the development of radiopharmaceuticals and other targeted molecular agents. This document details the multi-step synthesis of the this compound core, presents protocols for its conjugation to biomolecules, and includes quantitative data and characterization details to support practical application in a research and development setting.

Introduction to this compound

This compound, with the chemical name 2,2'-(7-(4-((2-aminoethyl)amino)-1-carboxy-4-oxobutyl)-1,4,7-triazonane-1,4-diyl)diacetic acid, is a bifunctional chelator built upon the 1,4,7-triazacyclononane (NOTA) macrocycle.[1][2] Its structure incorporates a glutamic acid (GA) spacer that terminates in a primary amine (NH2) group. This design provides a robust coordination site for various radiometals, particularly Gallium-68 (⁶⁸Ga), while the terminal amine serves as a versatile handle for covalent attachment to targeting biomolecules such as peptides and antibodies.[1][3] The resulting radionuclide-drug conjugates (RDCs) are valuable tools for medical imaging and therapy.[4][5]

The NODA-GA backbone forms highly stable complexes with trivalent metal ions like ⁶⁸Ga(III) in a distorted octahedral geometry.[3] Radiolabeling can be achieved with high efficiency (often exceeding 90%) under mild conditions, typically at a pH of 4-5 with reaction times of 10-15 minutes at elevated temperatures (e.g., 95°C), yielding complexes with good in vitro and in vivo stability.[3]

Synthesis of the this compound Core

The synthesis of this compound is a multi-step process that begins with the preparation of a protected precursor, NODAGA(tBu)₃, followed by functionalization to introduce the terminal amine and subsequent deprotection. The following sections provide a detailed experimental protocol based on established literature procedures.

Synthesis of the Protected Intermediate: NODAGA(tBu)₃

The synthesis of the key intermediate, (R)-4-(4,7-bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7-triazacyclononan-1-yl)-5-(tert-butoxy)-5-oxopentanoic acid (NODAGA(tBu)₃), is a five-step process with a reported overall yield of approximately 21%.[6]

Experimental Protocol: Synthesis of NODAGA(tBu)₃

A detailed, step-by-step protocol for the synthesis of NODAGA(tBu)₃ is not fully available in a single public source. However, based on related syntheses of NODA-GA derivatives, the general approach involves the following key transformations:

-

Mono-alkylation of a protected 1,4,7-triazacyclononane (cyclen) derivative: This initial step selectively introduces a functional group at one of the nitrogen atoms of the macrocycle, which will later be used to attach the glutamic acid spacer.

-

Introduction of the protected glutamic acid moiety: The mono-functionalized cyclen derivative is reacted with a suitably protected glutamic acid derivative to form the core structure.

-

Alkylation of the remaining secondary amines: The two remaining secondary amines on the cyclen ring are alkylated with a protected form of acetic acid (e.g., tert-butyl bromoacetate) to complete the chelating structure.

-

Purification of the protected intermediate: The resulting NODAGA(tBu)₃ is purified using chromatographic techniques, such as flash chromatography on silica gel.

Functionalization to Introduce the Amine Group and Deprotection

The carboxylic acid of the glutamic acid spacer in NODAGA(tBu)₃ is converted to a primary amine. This is typically achieved through an amide coupling reaction with a protected diamine, followed by deprotection. The final deprotection of the tert-butyl ester protecting groups is accomplished using a strong acid like trifluoroacetic acid (TFA).

Experimental Protocol: Amine Functionalization and Deprotection

-

Amide Coupling:

-

Dissolve NODAGA(tBu)₃ (1 equivalent) and a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in a mixture of water and acetonitrile (1:1).

-

Add a solution of a protected diamine (e.g., N-Boc-ethylenediamine) (1.2 equivalents) in pyridine dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 48 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the crude residue in acetonitrile and filter to remove the dicyclohexylurea (DCU) byproduct.

-

Purify the product by reverse-phase flash chromatography.

-

-

Deprotection:

-

Dissolve the tert-butyl protected this compound precursor in trifluoroacetic acid.

-

Stir the solution at room temperature under a nitrogen atmosphere for 48 hours.

-

Remove the trifluoroacetic acid under reduced pressure.

-

Purify the final this compound product by reverse-phase flash chromatography.

-

Characterization Data

The successful synthesis of this compound and its intermediates should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight | Typical Characterization Data |

| This compound | C₁₇H₃₁N₅O₇ | 417.46 g/mol | ¹H NMR, ¹³C NMR, Mass Spectrometry (ESI), HPLC Purity (>98%)[1] |

| (R)-NODA-GA(tBu)₃ | C₂₇H₄₉N₃O₈ | 543.69 g/mol | ¹H NMR, ¹³C NMR, Mass Spectrometry[7] |

Functionalization of this compound for Bioconjugation

The terminal primary amine of this compound provides a reactive handle for its covalent attachment to various biomolecules, most notably peptides and antibodies. The goal of this bioconjugation is to create a stable link without compromising the biological activity of the targeting molecule or the chelating properties of the Noda-GA moiety.[3]

Conjugation to Peptides via Solid-Phase Peptide Synthesis (SPPS)

One of the most common methods for conjugating this compound to peptides is during solid-phase peptide synthesis (SPPS). The protected chelator, NODAGA(tBu)₃, can be coupled to the N-terminus of the resin-bound peptide.

Experimental Protocol: SPPS Conjugation

-

Resin Swelling: Swell the peptide-bound resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the peptide on the resin using a solution of piperidine in DMF (typically 20%).

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

-

Chelator Coupling:

-

Activate the carboxylic acid of NODAGA(tBu)₃ (typically 3 equivalents relative to the resin loading) with a coupling agent like benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium-hexafluorophosphate (PyBOP) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in DMF.

-

Add the activated chelator solution to the resin and allow the coupling reaction to proceed overnight at room temperature.

-

-

Washing: Wash the resin extensively with DMF and dichloromethane (DCM).

-

Cleavage and Deprotection: Cleave the peptide-chelator conjugate from the resin and simultaneously remove the side-chain and chelator protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: Purify the crude peptide-NH2-Noda-GA conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conjugation to Antibodies

The conjugation of this compound to antibodies typically occurs in solution by targeting reactive functional groups on the antibody surface, such as the ε-amino groups of lysine residues. This is often achieved by first activating the carboxylic acid of the glutamic acid moiety of a protected Noda-GA derivative to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the primary amines on the antibody.

Experimental Protocol: Antibody Conjugation via NHS Ester

-

Antibody Preparation: Prepare the antibody in a suitable buffer, typically a borate or phosphate buffer at a pH of around 8.5.

-

NHS Ester Activation of NODA-GA: Activate the carboxylic acid of a protected NODA-GA derivative (e.g., NODAGA(tBu)₃) to an NHS ester using standard coupling chemistry.

-

Conjugation Reaction: Add the activated NODA-GA-NHS ester to the antibody solution. The molar ratio of chelator to antibody will need to be optimized to achieve the desired degree of labeling without compromising antibody function.

-

Incubation: Allow the reaction to proceed, for example, at 4°C for 20 hours.

-

Purification: Remove the excess, unreacted chelator and byproducts from the antibody-chelator conjugate using size-exclusion chromatography or dialysis.

-

Deprotection: Deprotect the chelator on the antibody using acidic conditions (e.g., TFA), followed by purification.

Workflows and Signaling Pathways

The synthesis and functionalization of this compound can be visualized as a series of interconnected workflows.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Solid-Phase Peptide Synthesis (SPPS) Functionalization Workflow

Caption: Workflow for peptide conjugation using SPPS.

Antibody Functionalization Workflow

Caption: Workflow for antibody conjugation.

Conclusion

This compound is a valuable and versatile bifunctional chelator for the development of targeted radiopharmaceuticals and other molecular probes. The synthetic and functionalization protocols outlined in this guide provide a framework for its practical application in a research and drug development setting. Careful execution of these procedures and thorough characterization of the resulting conjugates are essential for the successful development of novel diagnostic and therapeutic agents.

References

- 1. Site-specific chelator-antibody conjugation for PET and SPECT imaging with radiometals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bachem.com [bachem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. (R)-NODA-GA(tBu)3 - www.chematech-mdt.com [chematech-mdt.com]

The Pivotal Role of the Glutamic Acid Spacer in NH2-NODA-GA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of nuclear medicine is continually advancing, with a significant focus on the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. The precision of these agents hinges on the elegant design of their molecular components: a targeting moiety, a radionuclide, and a chelator to securely hold the radionuclide. Connecting these components is the often-underestimated linker, or spacer, which plays a critical role in the overall performance of the radiopharmaceutical. This technical guide delves into the specific role of the glutamic acid spacer within the widely used bifunctional chelator, NODA-GA, offering insights into its impact on pharmacokinetics, receptor binding, and renal clearance.

Introduction to NODA-GA and the Significance of the Spacer

NODA-GA (1,4,7-triazacyclononane,1-glutaric acid-4,7-diacetic acid) is a popular bifunctional chelator used in the development of radiopharmaceuticals. Its macrocyclic core provides a stable coordination cage for various radiometals, particularly Gallium-68 (⁶⁸Ga), a positron emitter ideal for Positron Emission Tomography (PET) imaging. The "GA" in NODA-GA refers to the glutamic acid moiety, which serves as a spacer, providing a reactive carboxyl group for conjugation to targeting biomolecules such as peptides and antibodies.